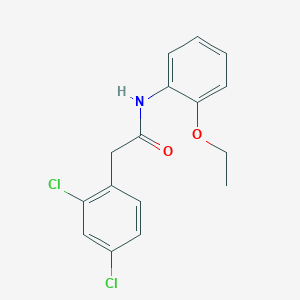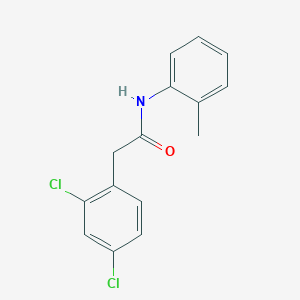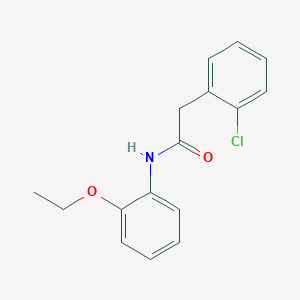![molecular formula C15H10N4O3 B270269 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione, also known as CMPD1, is a small molecule inhibitor that has shown promising results in scientific research for various applications. CMPD1 is a synthetic compound that was first synthesized in 2009 by a group of researchers at the University of Dundee, UK. Since then, it has been extensively studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione exerts its effects by targeting specific signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. By inhibiting these enzymes, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can modulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to have various biochemical and physiological effects in cells. It can modulate the activity of various enzymes, including protein kinases and phosphatases, which play key roles in cellular processes. 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can also affect the expression of various genes, leading to changes in cellular function. Physiologically, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell-type specific.
Direcciones Futuras
There are several future directions for the study of 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione. One direction is to further elucidate its mechanism of action and identify its specific targets in cells. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione could be studied in combination with other compounds to enhance its therapeutic effects. Finally, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione could be studied in animal models to further evaluate its potential therapeutic applications.
Métodos De Síntesis
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can be synthesized using a multi-step synthetic route that involves several chemical reactions. The first step involves the synthesis of a key intermediate, which is then further modified to form 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione. The synthesis of 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione involves the use of various reagents, including acetic anhydride, phosphorus oxychloride, and sodium hydroxide. The final product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to protect neurons from damage and improve cognitive function. In inflammation, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione |
|---|---|
Fórmula molecular |
C15H10N4O3 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione |
InChI |
InChI=1S/C15H10N4O3/c1-6-9-10(7-4-2-3-5-8(7)22-14(9)20)11-12(16)18-15(21)19-13(11)17-6/h2-5H,1H3,(H3,16,17,18,19,21) |
Clave InChI |
ZRTYCWVFUYGXMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
SMILES canónico |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)
![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)


![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)







